molecular formula C19H13BrN2O5 B2784390 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 892757-85-6

6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

Cat. No.: B2784390
CAS No.: 892757-85-6
M. Wt: 429.226
InChI Key: HBOUBWOQYGIUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one (CAS 892757-85-6) is a synthetic small molecule with a molecular formula of C19H13BrN2O5 and a molecular weight of 429.22 g/mol . This compound is a hybrid heterocycle, incorporating both a coumarin (2H-chromen-2-one) and a 1,3,4-oxadiazole core, linked via its C-3 position. The coumarin scaffold is widely recognized in medicinal chemistry for its diverse pharmacological potential, including documented antitumor and antibacterial properties . The 1,3,4-oxadiazole moiety is another privileged structure in drug discovery, known to contribute to significant anticancer activities by potentially inhibiting key enzymes such as thymidylate synthase, HDAC, and topoisomerase II . The specific presence of a bromo substituent at the C-6 position of the coumarin ring and a 2,3-dimethoxyphenyl group on the oxadiazole ring defines its unique structure-activity relationship, making it a compound of high interest for exploratory research. Researchers can utilize this chemical as a key intermediate or precursor for the synthesis of more complex heterocyclic systems, or as a probe for investigating new mechanisms of action in oncology and antimicrobial studies. The applications for this compound are derived from the known biological activities of its core structural components, and specific research uses for this exact molecule are still emerging. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2O5/c1-24-15-5-3-4-12(16(15)25-2)17-21-18(27-22-17)13-9-10-8-11(20)6-7-14(10)26-19(13)23/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOUBWOQYGIUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)Br)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities. This compound integrates multiple pharmacologically relevant moieties, including the oxadiazole and chromenone structures, which are known for their diverse biological properties. This article reviews the biological activity of this compound based on existing literature, highlighting its synthesis, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The molecular formula of 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can be represented as follows:

C16H15BrN2O4\text{C}_{16}\text{H}_{15}\text{Br}\text{N}_2\text{O}_4

Key features of the structure include:

  • Bromine atom : Contributes to the compound's reactivity.
  • Oxadiazole ring : Known for its biological activity, particularly in anticancer and antimicrobial applications.
  • Chromone backbone : Associated with various pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have shown promising results in inhibiting tumor cell proliferation across various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

  • Mechanism of Action : The oxadiazole ring may interact with specific proteins involved in cancer cell survival pathways. For example, compounds similar to 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one have been shown to inhibit Bcl-2 family proteins, leading to increased apoptosis in cancer cells .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been well-documented. Studies have demonstrated that these compounds exhibit activity against a range of Gram-positive and Gram-negative bacteria as well as fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .

Anti-inflammatory and Antioxidant Properties

The chromenone structure is often associated with anti-inflammatory effects. Compounds in this class have been shown to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in various models. The presence of methoxy groups in the structure may enhance these effects by increasing lipophilicity and bioavailability .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step reactions starting from commercially available precursors. The incorporation of the oxadiazole moiety is crucial for enhancing biological activity.

Structure-Activity Relationship Insights

Research indicates that:

  • Substituents on the phenyl ring : Electron-donating groups such as methoxy enhance activity.
  • Positioning of bromine : The presence of bromine at specific positions can significantly influence the compound's potency against target cells.

Case Studies

  • Case Study 1 : A study evaluated a series of oxadiazole derivatives including similar structures to our compound. Results showed that modifications in the phenyl substituents led to varying degrees of cytotoxicity against A549 lung cancer cells.
    • Findings : The most potent derivative had an IC50 value significantly lower than that of standard chemotherapeutics .
  • Case Study 2 : Another investigation focused on the antimicrobial efficacy against resistant strains of bacteria. The study highlighted that derivatives with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts .

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,3,4-oxadiazoles have been shown to inhibit telomerase activity in cancer cell lines, suggesting potential as anticancer agents . The specific compound may similarly demonstrate efficacy against various cancer types due to its structural attributes.
  • Antiproliferative Effects
    • The antiproliferative effects of related compounds have been documented extensively. For example, research involving 6-bromo derivatives has revealed promising results against liver carcinoma cells (HEPG2), with several derivatives showing IC50 values in the low micromolar range . This suggests that 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one could also exhibit similar or enhanced activity.

Synthetic Applications

  • Synthesis of New Heterocycles
    • The compound can be utilized as a precursor for synthesizing new heterocyclic compounds. Its reactivity allows for various transformations that can lead to the development of novel pharmacologically active molecules . The synthetic routes often involve reactions with amines or other nucleophiles under controlled conditions.

Case Study 1: Anticancer Screening

A study conducted on a series of oxadiazole derivatives demonstrated their ability to inhibit cancer cell growth effectively. The synthesized compounds were evaluated for their cytotoxicity against multiple cancer cell lines. Among them, those containing the oxadiazole moiety exhibited significant activity, highlighting the importance of this structural feature in developing new anticancer therapies .

Case Study 2: Structure-Activity Relationship (SAR)

In a detailed SAR analysis involving similar chromenone derivatives, researchers found that modifications to the substituents on the oxadiazole ring significantly affected biological activity. This suggests that systematic variations in the structure of 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one could lead to enhanced therapeutic profiles .

Comparison with Similar Compounds

Core Heterocyclic Modifications

The target compound’s 1,2,4-oxadiazole ring differs from analogs with oxazole (e.g., 3-(2-(4-bromobenzylideneamino)oxazol-5-yl)-2H-chromen-2-one) or thiazole (e.g., 6-bromo-3-{2-[2-(diphenylmethylene)-hydrazinyl]-1,3-thiazol-5-yl}-2H-chromen-2-one) cores. Key distinctions include:

  • Oxadiazole vs.
  • Substituent Positioning : The 2,3-dimethoxyphenyl group on the oxadiazole introduces steric and electronic effects distinct from para-substituted analogs (e.g., 6-bromo-3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one ).

Functional Group Variations

Compound Name Core Structure Substituent Groups Key Structural Features Reference
Target Compound Chromen-2-one + 1,2,4-oxadiazole 6-Bromo, 3-(2,3-dimethoxyphenyl) Electron-donating methoxy groups (ortho/meta), bromine at C6 -
Compound A Chromen-2-one + oxazole 3-(4-Bromobenzylideneamino) Imine-linked 4-bromophenyl on oxazole; no methoxy groups
Compound B Chromen-2-one + 1,2,4-oxadiazole 3-(4-Chlorophenyl) Electron-withdrawing chloro substituent (para) on phenyl
Compound C (Z9) Acetamide + 1,2,4-oxadiazole 2-(3-(4-Methoxyphenyl)) Para-methoxy on phenyl; acetamide side chain
Compound D Chromen-2-one + thiazole 2-[2-(Diphenylmethylene)hydrazinyl] Thiazole core with hydrazinyl substituent

Physicochemical Properties

Melting Points and Yields

  • Compound A : Melting point = 179–181°C; yield = 63%.

Spectroscopic Characteristics

  • IR Spectroscopy :
    • Compound A: C=O stretch at 1722 cm⁻¹, C–Br at 592 cm⁻¹.
    • Target Compound (predicted): Similar C=O and C–Br stretches, with additional C–O–C peaks (~1192 cm⁻¹) from methoxy groups.
  • NMR Spectroscopy :
    • Compound A: Aromatic protons at δ 7.05–7.81 (coumarin and phenyl).
    • Target Compound (expected): Distinct methoxy signals (δ ~3.8–4.0) and split aromatic peaks due to ortho/meta substitution.

Electronic and Bioactivity Implications

  • Electron-Donating vs. Withdrawing Groups : The 2,3-dimethoxyphenyl group enhances electron density on the oxadiazole, contrasting with chloro-substituted Compound B. This may influence π-π stacking or hydrogen-bonding interactions in biological targets.
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability could improve hydrophobic interactions compared to chlorine.
  • Thiazole vs.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and optimization strategies for synthesizing 6-bromo-3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one?

  • Methodology : Multi-step synthesis typically involves:

Cyclization : Formation of the 1,2,4-oxadiazole ring via nitrile oxide intermediates or condensation reactions under reflux conditions (e.g., ethanol or chloroform) .

Coupling : Brominated chromenone derivatives are coupled with oxadiazole intermediates using nucleophilic substitution or Suzuki-Miyaura cross-coupling .

Purification : Recrystallization (ethanol-chloroform mixtures) or column chromatography to isolate high-purity products .

  • Optimization : Reaction time, solvent polarity, and temperature are critical. For example, reflux durations >1.5 hours improve oxadiazole ring formation .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?

  • Spectroscopy :

  • NMR : 1^1H and 13^13C NMR identify substituents (e.g., bromo, methoxy groups) and verify regiochemistry .
  • HRMS : High-resolution mass spectrometry confirms molecular formula .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELXL refines bond lengths/angles and detects disorder (e.g., solvent molecules in crystal lattices) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic or crystallographic data during characterization?

  • Data Contradictions :

  • NMR Signal Splitting : Dynamic effects (e.g., rotational barriers in oxadiazole rings) may cause unexpected splitting. Variable-temperature NMR clarifies this .
  • Crystallographic Disorder : Use SHELXL’s PART instruction to model disordered solvent molecules (e.g., chloroform in ) with occupancy refinement .
    • Validation : Cross-validate with IR (C=O/C=N stretching) and DFT calculations for electronic structure alignment .

Q. What computational strategies predict the biological targets and binding mechanisms of this compound?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., kinases) or receptors. The oxadiazole and chromenone moieties often target ATP-binding pockets .
  • MD Simulations : GROMACS or AMBER assess binding stability, focusing on hydrogen bonds (e.g., between methoxy groups and Asp/Glu residues) .
  • QSAR Models : Correlate substituent effects (e.g., bromo vs. chloro) with bioactivity data from analogs .

Q. What strategies address low yields in the cyclization step during oxadiazole synthesis?

  • Reaction Design :

  • Catalysts : Use ZnCl₂ or TBAF to accelerate nitrile oxide cycloaddition .
  • Microwave Assistance : Reduces reaction time from hours to minutes, improving yield by 15–20% .
    • Byproduct Analysis : LC-MS identifies side products (e.g., open-chain intermediates), guiding solvent optimization (aprotic solvents reduce hydrolysis) .

Q. How can intermolecular interactions in the crystal lattice influence the compound’s physicochemical properties?

  • Hydrogen Bonding : Graph-set analysis (e.g., S(6) motifs in ) reveals C–H⋯O/N interactions, stabilizing the lattice and affecting solubility .
  • π-Stacking : Overlap of aromatic rings (chromenone and dimethoxyphenyl) enhances thermal stability, as shown by DSC .
  • Solvent Effects : Disordered chloroform in the lattice (occupancy 0.64:0.36) alters crystal packing density, impacting dissolution rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.